AM-5262

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H35FO4 |

|---|---|

Poids moléculaire |

514.6 g/mol |

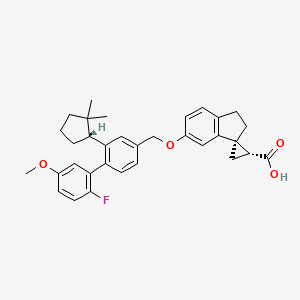

Nom IUPAC |

(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |

InChI |

InChI=1S/C33H35FO4/c1-32(2)13-4-5-27(32)25-15-20(6-10-24(25)26-16-22(37-3)9-11-30(26)34)19-38-23-8-7-21-12-14-33(28(21)17-23)18-29(33)31(35)36/h6-11,15-17,27,29H,4-5,12-14,18-19H2,1-3H3,(H,35,36)/t27-,29-,33-/m0/s1 |

Clé InChI |

XPLWBHWPOUEOSJ-GSZYCOFVSA-N |

SMILES isomérique |

CC1(CCC[C@H]1C2=C(C=CC(=C2)COC3=CC4=C(CC[C@]45C[C@H]5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |

SMILES canonique |

CC1(CCCC1C2=C(C=CC(=C2)COC3=CC4=C(CCC45CC5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |

Origine du produit |

United States |

Foundational & Exploratory

AM-5262: A Comprehensive Technical Guide to its Dual Gs/Gq Signaling Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5262 is a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique ability to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). A key pharmacological feature of this compound is its capacity to activate dual signaling pathways through both Gs and Gq proteins. This technical guide provides an in-depth analysis of the dual Gs/Gq signaling mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain fatty acids (LCFAs) has been shown to potentiate glucose-stimulated insulin secretion (GSIS). While first-generation GPR40 agonists primarily activated the Gq pathway, leading to modest therapeutic efficacy, second-generation agonists like this compound have demonstrated superior performance. This enhanced efficacy is attributed to their ability to engage both Gs and Gq signaling cascades. The dual activation leads to a more robust physiological response, including enhanced incretin secretion, which contributes significantly to glycemic control. This guide will explore the intricate signaling mechanisms of this compound, offering a detailed resource for researchers in the field of metabolic disease and GPCR pharmacology.

This compound: Core Pharmacological Properties

This compound is a synthetic small molecule that acts as a full agonist at the human GPR40 receptor. Its chemical structure is designed for high potency and improved pharmacokinetic properties compared to earlier agonists.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| GPR40 Binding Affinity (Ki) | Not explicitly reported | CHO-K1 cells | |

| Gq Activation (IP3/IP1 Accumulation) EC50 | 0.081 µM | CHO cells | |

| Gs Activation (cAMP Accumulation) EC50 | ~1 µM | CHO-K1 cells | |

| GLP-1 Secretion EC50 | ~0.1 µM | Mouse colonic crypt cultures | |

| GIP Secretion EC50 | ~0.1 µM | Mouse colonic crypt cultures |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Dose | Effect | Reference |

| Oral Glucose Tolerance Test (OGTT) | Lean Mice | 30 mg/kg | Significant increase in plasma GLP-1 and GIP | |

| GLP-1 Secretion | Lean Mice | 30 mg/kg | Increased plasma GLP-1 from ~5 to 29 pmol/L | |

| GIP Secretion | Lean Mice | 30 mg/kg | Significant increase in plasma GIP |

Dual Gs/Gq Signaling Pathways of this compound

This compound's activation of GPR40 initiates two distinct intracellular signaling cascades: the canonical Gq pathway and the Gs pathway.

The Gq Signaling Pathway

Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

The Gs Signaling Pathway and a Revised Model

Initial studies proposed that this compound directly activates the Gs protein, leading to the stimulation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and activation of protein kinase A (PKA). This pathway was thought to be crucial for the robust stimulation of incretin secretion.

However, more recent evidence suggests an alternative mechanism where the increase in cAMP is not a result of direct Gs activation. Instead, it is proposed that the Gq pathway, through the βγ subunits of the Gq protein or elevated intracellular Ca2+, activates specific isoforms of adenylyl cyclase, such as adenylate cyclase 2 (ADCY2). This leads to cAMP production and subsequent downstream effects. This revised model highlights a more intricate interplay between the Gq and cAMP signaling arms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the dual signaling properties of this compound.

Gq Activation Assay: Inositol Monophosphate (IP1) Accumulation

This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gq pathway activation.

Protocol Details:

-

Cell Culture: CHO-K1 cells stably expressing human GPR40 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing a dose-response range of this compound and lithium chloride (LiCl). LiCl is used to inhibit the degradation of IP1.

-

Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and IP1 levels are quantified using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The HTRF signal is read on a plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.

Gs Activation Assay: cAMP Accumulation

This assay quantifies the production of cAMP as a measure of Gs pathway activation.

Protocol Details:

-

Cell Culture and Plating: Similar to the IP1 assay, GPR40-expressing cells are cultured and plated in 96-well plates.

-

Stimulation: Cells are treated with a dose-response of this compound in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Incubation: Plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and cAMP levels are measured using a detection kit, often based on HTRF or other immunoassay principles.

-

Data Analysis: The signal is quantified, and the EC50 for cAMP production is determined.

Incretin Secretion Assay: GLP-1 and GIP Measurement

This ex vivo assay utilizes primary intestinal cells to measure the ability of this compound to stimulate the secretion of GLP-1 and GIP.

Protocol Details:

-

Primary Cell Isolation: Intestinal crypts are isolated from mice.

-

Cell Culture: The isolated crypts are cultured to form enteroids or used as primary cell cultures.

-

Stimulation: The cells are stimulated with a dose-response of this compound.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The dose-dependent increase in incretin secretion is analyzed to determine the potency and efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its ability to activate both Gq and Gs signaling pathways, a characteristic of "Gq + Gs" agonists, results in a more robust and therapeutically desirable profile compared to "Gq-only" agonists. The enhanced incretin secretion driven by this dual signaling mechanism is a key contributor to its improved glycemic control. The recent finding that cAMP production may be mediated through a Gq-adenylate cyclase 2 axis further refines our understanding of its complex mechanism of action. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for ongoing research and drug development efforts in the field of metabolic diseases.

An In-depth Technical Guide to the Role of AM-5262 in Glucose-Stimulated Insulin Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-5262 is a potent, orally available full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism that offers a therapeutic advantage for Type 2 Diabetes by minimizing the risk of hypoglycemia.[2][4] Notably, this compound exhibits a dual signaling mechanism, activating both Gαq and Gαs pathways, which not only potentiates insulin secretion directly but also robustly stimulates the release of incretin hormones such as GLP-1 and GIP.[5][6][7] This multifaceted action makes this compound a significant compound in the study of novel insulin secretagogues.

Core Mechanism of Action: GPR40/FFAR1 Activation

The primary action of this compound is the potentiation of insulin secretion from pancreatic β-cells when blood glucose levels are elevated. This action is mediated through the activation of GPR40.

Pancreatic β-Cell Signaling Pathways

In pancreatic β-cells, the effects of this compound are primarily mediated by the Gαq protein signaling cascade, which synergizes with the canonical glucose-sensing pathway.[8][9]

-

Glucose Metabolism: High glucose levels lead to increased intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca²⁺ through voltage-gated calcium channels. This rise in intracellular Ca²⁺ is the primary trigger for insulin granule exocytosis.

-

GPR40-Gαq Pathway Activation: this compound binds to and activates GPR40, which in turn activates the Gαq subunit.[4][8] This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Second Messenger Generation: PLC activation produces two key second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8][10] This further elevates intracellular Ca²⁺ levels, amplifying the glucose-induced signal.

-

Diacylglycerol (DAG): DAG activates protein kinase C (PKC), which is involved in the later stages of insulin granule exocytosis.[8]

-

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores initiated by IP₃ activates STIM1 proteins, which in turn open Orai1 channels on the plasma membrane, leading to a sustained influx of Ca²⁺, a process known as SOCE.[10] This entire IP₃R1/STIM1/Orai1 pathway is crucial for GPR40-mediated potentiation of GSIS.[10]

Incretin Effect: Dual Gαq and Gαs Signaling

A distinguishing feature of this compound is its ability to also activate the Gαs pathway, particularly in enteroendocrine cells.[5][6]

-

Gαs Pathway Activation: In intestinal L-cells and K-cells, GPR40 activation by this compound stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[5]

-

Incretin Secretion: This dual Gαq and Gαs signaling results in a robust secretion of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][5] These incretins then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion, inhibit glucagon release, and confer other beneficial metabolic effects.[7][9]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models.

| Parameter | Value / Observation | Target / System | Reference |

| Potency (EC₅₀) | 0.081 µM | GPR40 Full Agonist Activity | [1] |

| Incretin Secretion | 2-5 fold greater potency than AM-1638 | GLP-1 and GIP secretion from rat intestinal cells | [2] |

| Insulin Secretion | Activity was greater than exendin-4 | Glucose-stimulated insulin secretion from human islets | [2] |

| In Vivo Efficacy | Similar efficacy at 30 mg/kg compared to AM-1638 at 60 mg/kg | Improvement of glycemic control in HF/STZ diabetic mice | [2] |

| Concentration Range | 0 - 100 µM | Enhancement of GSIS in mouse and human islets | [1][11] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the ability of this compound to potentiate insulin secretion from pancreatic islets at varying glucose concentrations.

1. Islet Isolation:

-

Pancreatic islets are isolated from mice or humans using collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

-

Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) to allow for recovery.

2. Pre-incubation:

-

Groups of size-matched islets (e.g., 5-10 islets per replicate) are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

3. Stimulation Incubation:

-

The pre-incubation buffer is replaced with KRB buffer containing either:

- Low glucose (2.8 mM) ± test compound (this compound at various concentrations).

- High glucose (e.g., 16.7 mM) ± test compound (this compound).

- Positive controls (e.g., GLP-1, Exendin-4).

-

Islets are incubated for 60-90 minutes at 37°C.

4. Sample Collection and Analysis:

-

Following incubation, the supernatant (containing secreted insulin) is collected.

-

Islets are lysed (e.g., using an acid-ethanol solution) to determine total insulin content.

-

Secreted insulin concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data are typically normalized to the total insulin content and expressed as a percentage of total insulin or as fold-change over the high-glucose control.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test assesses the effect of this compound on glucose homeostasis in a live animal model, often in a model of diabetes like high-fat diet/streptozotocin (HF/STZ) treated mice.[2]

1. Animal Model:

-

Use of a diabetic animal model (e.g., HF/STZ mice) or wild-type controls.

-

Animals are fasted overnight (e.g., 6-12 hours) prior to the experiment.

2. Compound Administration:

-

Animals are administered the vehicle control or this compound via oral gavage at a pre-determined time (e.g., T = -60 minutes) before the glucose challenge.[2]

3. Baseline Blood Sample:

-

A baseline blood sample is collected (e.g., via tail snip) at T = 0 minutes, just before the glucose challenge.

4. Glucose Challenge:

-

A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage at T = 0 minutes.

5. Time-course Blood Sampling:

-

Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

6. Analysis:

-

Blood glucose levels for each time point are measured using a glucometer.

-

Plasma may be separated to measure insulin levels at each time point via ELISA.

-

The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect on glucose tolerance and insulin secretion.

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the potential treatment of Type 2 Diabetes. Its role as a potent, full agonist that enhances glucose-stimulated insulin secretion is well-established. The compound's unique dual Gαq/Gαs signaling mechanism, which leads to both direct potentiation of GSIS in the pancreas and robust stimulation of incretin release from the gut, provides a powerful, multi-pronged approach to improving glycemic control.[5][7] The glucose-dependent nature of its action underscores its favorable safety profile by minimizing the risk of hypoglycemia.[2] The quantitative data and experimental findings position this compound as a valuable tool for further research into the physiological roles of GPR40 and as a benchmark for the development of next-generation insulin secretagogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

AM-5262: A Technical Guide to its Effects on Incretin Hormones GLP-1 and GIP

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5262 is a potent and selective full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This technical guide provides an in-depth analysis of the effects of this compound on the secretion of the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has demonstrated robust efficacy in stimulating the release of both GLP-1 and GIP, which is attributed to its unique mechanism of activating both Gαq and Gαs signaling pathways.[2] This dual signaling capability distinguishes it from first-generation GPR40 agonists and underlies its potent effects on incretin secretion and subsequent glucose homeostasis.[2][3] This document details the quantitative data from in vitro, ex vivo, and in vivo studies, outlines the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

The incretin hormones GLP-1 and GIP, secreted from enteroendocrine L-cells and K-cells respectively, play a crucial role in glucose metabolism. They potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release, delay gastric emptying, and promote satiety.[4] Consequently, targeting the incretin axis is a well-established therapeutic strategy for type 2 diabetes. This compound, a novel GPR40 full agonist, has emerged as a promising agent in this class.[5] Its ability to robustly stimulate GLP-1 and GIP secretion offers a potential therapeutic advantage in the management of metabolic disorders.[2] This guide serves as a comprehensive resource for understanding the preclinical pharmacology of this compound with a specific focus on its incretin-related effects.

Mechanism of Action: Dual Gαq and Gαs Signaling

This compound functions as a full agonist at the GPR40 receptor.[6] Unlike endogenous ligands (long-chain fatty acids) and some synthetic agonists that exclusively activate the Gαq pathway, this compound exhibits biased agonism, engaging both Gαq and Gαs signaling cascades.[2] This dual activation is critical for its potent secretagogue effect on incretin hormones.

The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key trigger for hormone secretion. The Gαs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The synergistic action of elevated intracellular calcium and cAMP levels results in a robust stimulation of GLP-1 and GIP exocytosis from enteroendocrine cells.[2]

Quantitative Data on Incretin Hormone Secretion

The efficacy of this compound in stimulating GLP-1 and GIP secretion has been quantified in a series of preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro and Ex Vivo GLP-1 Secretion

| Experimental Model | Agonist | Concentration | Fold Change vs. Control | Reference |

| Murine Colonic Crypt Cultures | This compound | 1 µM | 4.6 ± 0.8 | [2] |

| Isolated Perfused Rat Small Intestine | This compound | 1 µM | ~3.3-fold increase from baseline | [7] |

| Rat Fetal Intestinal Cells | This compound | - | 2-5 fold greater potency than AM-1638 | [3] |

Table 2: In Vivo GLP-1 and GIP Secretion in Mice

| Hormone | Agonist (30 mg/kg, oral) | Plasma Concentration (pmol/L) | Reference |

| GLP-1 | Vehicle | ~5 | [2] |

| This compound | ~29 | [2] | |

| GIP | Vehicle | ~53 | [2] |

| This compound | ~345 | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited.

In Vitro GLP-1 Secretion from Murine Colonic Crypt Cultures

This assay assesses the direct effect of this compound on GLP-1 secreting L-cells within their native epithelial environment.

-

Isolation of Colonic Crypts:

-

The distal colon is harvested from C57BL/6 mice.

-

The tissue is washed with cold PBS and minced into small pieces.

-

Digestion is performed using a solution of collagenase and dispase in DMEM at 37°C with gentle agitation.

-

The digest is filtered through a cell strainer to isolate the crypts.

-

-

Stimulation and Sample Collection:

-

Isolated crypts are plated in Matrigel on a 24-well plate and cultured for 48 hours.

-

The culture medium is replaced with a buffer containing various concentrations of this compound or vehicle control.

-

After a 2-hour incubation period at 37°C, the supernatant is collected.

-

-

GLP-1 Measurement:

-

The concentration of total GLP-1 in the supernatant is quantified using a commercially available ELISA kit (e.g., from Millipore or Meso Scale Discovery) according to the manufacturer's instructions.

-

Data is normalized to the total protein content of the cultured crypts.

-

Ex Vivo GLP-1 Secretion from Isolated Perfused Rat Small Intestine

This model allows for the study of GLP-1 secretion in a physiologically relevant setting, preserving the vascular and luminal compartments.

-

Surgical Preparation:

-

A male Wistar rat is anesthetized.

-

The superior mesenteric artery is cannulated for arterial perfusion, and a portal vein catheter is placed for venous effluent collection.

-

A segment of the small intestine is isolated and transferred to an organ bath.

-

-

Perfusion and Stimulation:

-

The intestine is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and glucose.

-

After a stabilization period, this compound is administered via the arterial line.

-

Venous effluent is collected at timed intervals before, during, and after stimulation.

-

-

GLP-1 Measurement:

-

The collected effluent is immediately treated with a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Total GLP-1 concentrations are determined by radioimmunoassay (RIA) or ELISA.

-

In Vivo GLP-1 and GIP Measurement in Mice

This protocol evaluates the systemic effects of orally administered this compound on plasma incretin levels.

-

Animal Preparation and Dosing:

-

Male C57BL/6 mice are fasted overnight.

-

This compound (e.g., 30 mg/kg) or vehicle is administered by oral gavage.

-

-

Blood Sampling:

-

At a specified time point post-dosing (e.g., 30 minutes), blood is collected from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

-

Hormone Measurement:

-

Plasma concentrations of total GLP-1 and GIP are measured using specific ELISA kits.

-

Discussion and Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a potent stimulator of both GLP-1 and GIP secretion. Its unique dual Gαq and Gαs signaling mechanism via the GPR40 receptor provides a strong rationale for its enhanced incretin-releasing properties compared to earlier GPR40 agonists.[2] The robust in vitro, ex vivo, and in vivo activity of this compound highlights its potential as a therapeutic agent for type 2 diabetes and other metabolic diseases. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and other GPR40 agonists. Continued investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.wfsahq.org [resources.wfsahq.org]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of AM-5262

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Potent GPR40 Full Agonist

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and the experimental protocols for its evaluation, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C33H35FO4 and a molecular weight of 514.63 g/mol .[3] Its systematic IUPAC name is (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid. The structure incorporates a conformationally constrained tricyclic spirocycle, which contributes to its improved pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[1][2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid | |

| Molecular Formula | C33H35FO4 | [3] |

| Molecular Weight | 514.63 g/mol | [3] |

| CAS Number | 1222088-90-5 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| pKa | Data not available | |

| Melting Point | Data not available |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the asymmetric cyclopropanation to form the spirocyclic head group, followed by coupling with the biphenyl tail group and final hydrolysis to yield the carboxylic acid. While a detailed, step-by-step protocol is outlined in the supplementary materials of the primary literature, the general synthetic scheme is depicted below. The synthesis is designed to produce the desired stereoisomer with high enantiomeric excess.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor, a class A G-protein coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1] Unlike endogenous free fatty acids, which primarily activate the Gq signaling pathway, this compound has been shown to activate both Gq and Gs signaling pathways. This dual activation leads to a more robust physiological response.

The activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for insulin granule exocytosis from pancreatic β-cells.

Simultaneously, the activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which further potentiates insulin secretion and also stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine L-cells. These incretins, in turn, act on pancreatic β-cells to further enhance glucose-dependent insulin secretion.

Pharmacological Properties

This compound is a highly potent GPR40 full agonist with an EC50 of 0.081 μM in an aequorin bioluminescence assay using CHO cells expressing the human GPR40 receptor.[3] It has demonstrated enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1] In vivo studies have shown that this compound improves glucose homeostasis.[1]

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Assay | Reference |

| Potency (EC50) | 0.081 µM | Human GPR40 (CHO cells) | [3] |

| Efficacy | Full Agonist | Human GPR40 | [1] |

| Selectivity | Improved selectivity profile | (Data not specified) | [1][2] |

| Oral Bioavailability | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Clearance (CL) | Data not available |

Experimental Protocols

Aequorin Bioluminescence Assay for GPR40 Activation

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

-

Cell Culture: CHO cells stably expressing human GPR40 and apoaequorin are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well white, clear-bottom plates.

-

Coelenterazine Loading: The cell culture medium is replaced with a loading buffer containing coelenterazine, and the cells are incubated in the dark to allow for the reconstitution of aequorin.

-

Compound Addition: this compound or other test compounds are added to the wells.

-

Luminescence Measurement: The plate is immediately placed in a luminometer, and the light emission resulting from the calcium-aequorin interaction is measured.

-

Data Analysis: The luminescence signal is integrated over a specific time, and dose-response curves are generated to determine EC50 values.

GLP-1 and GIP Secretion Assay from Rat Intestinal Cells

This protocol is used to assess the ability of this compound to stimulate incretin secretion.

-

Cell Isolation: Primary intestinal cells are isolated from fetal rats.

-

Cell Culture: The isolated cells are cultured for a short period to allow for recovery.

-

Stimulation: The cells are incubated with various concentrations of this compound in the presence of a stimulant like glucose.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific ELISAs.

-

Data Analysis: The amount of secreted hormone is normalized to the total protein content of the cells, and dose-response curves are generated.

Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/STZ-Treated Mice

This in vivo model is used to evaluate the effect of this compound on glucose metabolism in a diabetic animal model.

-

Animal Model: Male mice are fed a high-fat diet and administered a low dose of streptozotocin (STZ) to induce a type 2 diabetes-like state.

-

Fasting: The mice are fasted overnight before the test.

-

Compound Administration: this compound or vehicle is administered orally.

-

Glucose Challenge: After a set period (e.g., 60 minutes), a bolus of glucose is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance.

Conclusion

This compound is a valuable research tool for studying the pharmacology of GPR40. Its high potency, full agonism, and dual Gq/Gs signaling mechanism make it a significant compound for investigating the role of GPR40 in metabolic diseases. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GPR40 agonists.

References

AM-5262: A GPR40 Full Agonist for the Potential Treatment of Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed as an optimized successor to earlier compounds like AM-1638, this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes (T2D). Its mechanism of action involves the glucose-dependent stimulation of insulin secretion and the promotion of incretin hormone release, offering a dual approach to glycemic control with a potentially low risk of hypoglycemia. Preclinical studies have highlighted its improved pharmacokinetic profile and enhanced efficacy in animal models of diabetes compared to its predecessors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction to GPR40 and this compound

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] It is activated by medium to long-chain fatty acids, and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for T2D, as it suggests a lower intrinsic risk of inducing hypoglycemia compared to traditional insulin secretagogues.[2]

This compound was developed by Amgen through the optimization of a previous GPR40 full agonist, AM-1638.[3] The structural modifications, which included the introduction of a conformationally constrained tricyclic spirocycle, led to a molecule with an improved pharmacokinetic (PK) profile and enhanced selectivity.[2][3] As a full agonist, this compound is distinguished from partial agonists by its ability to engage not only the direct insulinotropic pathway in β-cells but also to stimulate the release of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP) from enteroendocrine cells.[4] This dual action constitutes the "enteroinsular axis," providing a powerful, multi-faceted approach to glycemic control.[4]

Mechanism of Action: Dual Signaling Pathway

This compound and other GPR40 full agonists exhibit a unique dual signaling capability, coupling to both Gαq and Gαs proteins. This is in contrast to endogenous fatty acid ligands and partial agonists (like TAK-875), which primarily signal through Gαq.[5]

-

Gαq Pathway (Direct Insulin Secretion): In pancreatic β-cells, activation of the Gαq pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration amplifies glucose-stimulated insulin secretion.[1][6]

-

Gαs Pathway (Incretin Release): In intestinal L-cells and K-cells, the activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This cAMP signaling is a potent trigger for the secretion of GLP-1 and GIP.[5] These incretin hormones then travel to the pancreas and further potentiate glucose-dependent insulin secretion from β-cells, while GLP-1 also suppresses glucagon secretion.[4][7]

This dual mechanism suggests that full agonists like this compound can achieve greater efficacy than partial agonists by harnessing both direct and indirect (incretin-mediated) pathways to enhance insulin release.[4]

References

- 1. protocols.io [protocols.io]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of AM-5262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AM-5262, a potent G-protein-coupled receptor 40 (GPR40) full agonist. The information is compiled from published scientific literature and is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Pharmacokinetic Profile of this compound

This compound has been shown to possess an improved pharmacokinetic profile in rats compared to its predecessors.[1][2] Preclinical studies indicate its potential for oral administration.

Table 1: Quantitative Pharmacokinetic Data for this compound in Rats

| Parameter | Value | Species | Route of Administration | Dosage | Source |

| Intravenous Dose | 0.5 mg/kg | Rat | Intravenous (i.v.) | 0.5 mg/kg | [1] |

| Oral Dose | 2 mg/kg | Rat | Oral | 2 mg/kg | [1] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability percentage are not detailed in the provided search results. The available data indicates that the compound was tested at these dosages and showed an improved pharmacokinetic profile.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies in Rats

-

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

-

Animal Model: Rats.[1]

-

Dosing:

-

Sample Collection and Analysis: While specific details on blood sampling time points and bioanalytical methods are not provided in the search results, standard procedures would involve serial blood sampling, plasma extraction, and quantification of this compound concentrations using methods like LC-MS/MS.

In Vivo Efficacy Studies in Mice

-

Objective: To evaluate the effect of this compound on glucose homeostasis.

-

Animal Model: High-fat fed/STZ (streptozotocin) treated mice, a model for type 2 diabetes.[3]

-

Experimental Design: Oral Glucose Tolerance Test (OGTT).[3]

-

Findings: this compound at a 30 mg/kg dose demonstrated similar efficacy in improving glycemic control as a 60 mg/kg dose of a comparator compound, AM-1638, suggesting greater in vivo potency.[3]

In Vitro Studies

-

Objective: To assess the activity of this compound on insulin secretion.

-

Models:

-

Methodology:

-

Findings: this compound enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1][3] It also stimulated GLP-1 and GIP secretion from rat fetal intestinal cells.[3]

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

References

AM-5262: A Technical Guide to a Novel GPR40 Full Agonist for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of AM-5262, a potent and selective G protein-coupled receptor 40 (GPR40) full agonist. This compound represents a significant advancement in the field of metabolic research, particularly for the development of therapeutics for type 2 diabetes. This document details the key quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and metabolic sciences.

Discovery and Development

This compound was developed by Amgen as a potent GPR40 full agonist, optimized from the initial lead compound, AM-1638.[1] The development of this compound involved constraining the flexible phenylpropanoic acid region of AM-1638 with a 5-membered ring and exploring different ring sizes of tricyclic spirocycles.[1] This structural modification resulted in an improved pharmacokinetic profile and enhanced selectivity.[1] this compound has demonstrated enhanced glucose-stimulated insulin secretion and improved glucose homeostasis in vivo.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Species/Cell Line | Assay Type |

| EC50 | 0.081 µM | Human GPR40 expressed in CHO cells | Aequorin Bioluminescence Assay |

| Binding Affinity (Ki) | 10 nM | Human GPR40 | Competition binding with [3H]AM-1638 |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value (at 2 mg/kg oral dose) |

| Improved PK Profile | This compound demonstrates an improved pharmacokinetic profile compared to its parent compound.[2] |

| In Vivo Potency | Greater in vivo potency compared to AM-1638. |

Mechanism of Action and Signaling Pathway

This compound is a full agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3] Unlike first-generation GPR40 agonists that primarily signal through the Gq pathway, this compound exhibits dual agonism, activating both the Gq and Gs signaling pathways.[4][5]

The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.

The concurrent activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, acting via protein kinase A (PKA) and Epac, also contribute to the potentiation of insulin secretion and are believed to play a crucial role in stimulating the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells.[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below.

GPR40 Aequorin Bioluminescence Assay (for Gq activity)

This assay measures intracellular calcium mobilization following GPR40 activation.

-

Cell Culture and Transduction:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 and aequorin.

-

Harvest cells and resuspend in an appropriate assay buffer.

-

-

Coelenterazine Loading:

-

Incubate the cells with the luminophore coelenterazine h for 2-4 hours at 37°C to reconstitute the active aequorin photoprotein.

-

-

Compound Addition and Measurement:

-

Dispense the coelenterazine-loaded cells into a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Measure the resulting luminescence signal, which is proportional to the increase in intracellular calcium, using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence response against the log of the agonist concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic equation.

-

Inositol Phosphate (IP) Turnover Assay (for Gq activity)

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Labeling:

-

Culture GPR40-expressing cells in an inositol-free medium.

-

Label the cells by incubating with myo-[3H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Cell Stimulation:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IP1.

-

Stimulate the cells with different concentrations of this compound for a defined period.

-

-

Extraction and Quantification:

-

Lyse the cells and extract the soluble inositol phosphates.

-

Separate the inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Normalize the data to the basal levels and plot against the agonist concentration to determine the EC50.

-

cAMP Accumulation Assay (for Gs activity)

This assay measures the intracellular levels of cyclic AMP.

-

Cell Culture:

-

Use CHO or HEK293 cells expressing GPR40.

-

-

Assay Procedure:

-

Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cell suspension.

-

Incubate for a specified time at room temperature or 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples and plot against the this compound concentration to determine the EC50.

-

Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice

This in vivo assay assesses the effect of this compound on glucose homeostasis.

-

Animal Model:

-

Use high-fat diet-fed and low-dose streptozotocin-treated mice, a model that mimics type 2 diabetes.

-

-

Acclimatization and Fasting:

-

Acclimatize the animals to the experimental conditions.

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

-

Compound Administration:

-

Administer this compound or vehicle orally (p.o.) by gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.

-

-

Glucose Challenge and Blood Sampling:

-

At time 0, administer a glucose solution (e.g., 2 g/kg) orally.

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

-

-

Glucose and Insulin Measurement:

-

Measure blood glucose levels immediately using a glucometer.

-

Process the remaining blood to obtain plasma and measure insulin levels using an ELISA kit.

-

-

Data Analysis:

-

Plot the blood glucose and plasma insulin concentrations over time.

-

Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.

-

Conclusion

This compound is a potent, second-generation GPR40 full agonist with an improved pharmacokinetic and selectivity profile. Its unique dual Gq and Gs signaling mechanism contributes to its robust effects on glucose-stimulated insulin secretion and incretin release. The detailed experimental protocols and structured quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving this compound and to further explore its therapeutic potential in metabolic diseases.

References

- 1. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). | Semantic Scholar [semanticscholar.org]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AM-5262 Target Validation in Metabolic Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of AM-5262, a potent and selective full agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[1][2][3] This document details the mechanism of action, quantitative efficacy data, and experimental protocols used to validate this compound as a potential treatment for metabolic diseases.

Core Target: GPR40 (FFAR1)

This compound is a full agonist of GPR40, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][3] Upon activation by medium to long-chain fatty acids or synthetic agonists like this compound, GPR40 signaling is initiated.[1] A key feature of GPR40-mediated insulin secretion is its glucose-dependent nature, which mitigates the risk of hypoglycemia often associated with other insulin secretagogues.[1]

Mechanism of Action

This compound, as a GPR40 full agonist, stimulates both the Gαq and Gαs signaling pathways.[4] This dual activation is crucial for its robust effects on both insulin and incretin secretion. In pancreatic β-cells, GPR40 activation leads to increased intracellular calcium levels, potentiating glucose-stimulated insulin secretion. In the gut, it stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[1] These incretin hormones, in turn, enhance insulin secretion from the pancreas, contributing to improved glycemic control.[2][5]

The ability of full agonists like this compound to stimulate incretin release distinguishes them from partial agonists, which have shown limited to no effect on this pathway.[2][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various metabolic disease models.

In Vitro Activity

| Assay | Cell Type | Parameter | This compound | AM-1638 |

| GPR40 Agonism | - | EC50 | 0.081 µM[6] | - |

| GLP-1 Secretion | Rat Fetal Intestinal Cells | - | 2-5 fold more potent than AM-1638[1] | - |

| GIP Secretion | Rat Fetal Intestinal Cells | - | 2-5 fold more potent than AM-1638[1] | - |

| Glucose-Stimulated Insulin Secretion | Mouse Islets | Potentiation | Greater than AM-1638[1] | - |

| Glucose-Stimulated Insulin Secretion | Human Islets | Potentiation | Greater than AM-1638 and Exendin-4[1] | - |

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Fed/Streptozotocin (HF/STZ) Treated Mice

| Treatment Group | Dose (mg/kg) | Glucose AUC Improvement | Insulin Secretion |

| This compound | 30 | ~48%[1] | Increased[1] |

| AM-1638 | 60 | Similar to 30 mg/kg this compound[1] | Increased[1] |

Note: Total plasma levels of this compound at 30 mg/kg were 6-7 fold lower than AM-1638 at 60 mg/kg, suggesting greater in vivo potency for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Incretin Secretion Assay

-

Cell Model: Primary rat fetal intestinal cell cultures.

-

Protocol:

-

Isolate and culture intestinal cells from fetal rats.

-

Incubate the cultured cells with varying concentrations of this compound or AM-1638.

-

Collect the supernatant after the incubation period.

-

Measure the concentrations of secreted GLP-1 and GIP in the supernatant using commercially available ELISA kits.

-

Normalize the data to the total protein content of the cell lysates.

-

Generate dose-response curves to determine the potency of the compounds.

-

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Models: Isolated mouse and human pancreatic islets.

-

Protocol:

-

Isolate pancreatic islets from mice or human donors using collagenase digestion followed by density gradient centrifugation.

-

Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Incubate the islets with varying concentrations of this compound, AM-1638, or a positive control (e.g., Exendin-4) in the presence of a high-glucose concentration (e.g., 16.7 mM glucose).

-

Collect the supernatant to measure insulin secretion.

-

Lyse the islets to determine the total insulin content.

-

Measure insulin concentrations using an ELISA or radioimmunoassay.

-

Express secreted insulin as a percentage of the total insulin content.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Model: High-fat diet-fed, low-dose streptozotocin (STZ)-treated mice, a model of type 2 diabetes.

-

Protocol:

-

Induce type 2 diabetes in mice by feeding a high-fat diet followed by injections of a low dose of STZ to induce partial β-cell damage.

-

Fast the diabetic mice overnight.

-

Administer this compound (30 mg/kg), AM-1638 (60 mg/kg), or vehicle orally 60 minutes prior to the glucose challenge.

-

Administer an oral glucose bolus (e.g., 2 g/kg).

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.

-

Measure blood glucose concentrations at each time point.

-

Measure plasma insulin concentrations from the collected blood samples.

-

Calculate the area under the curve (AUC) for glucose to assess the overall improvement in glucose tolerance.

-

Measure total plasma drug levels at a specified time point (e.g., 1 hour post-dose) to correlate exposure with efficacy.

-

Logical Framework for this compound as a Therapeutic Agent

The validation of this compound as a potential therapeutic agent for type 2 diabetes is based on a logical progression from its molecular action to its physiological effects.

Conclusion

The data presented in this technical guide validate GPR40 as a key target in metabolic diseases and establish this compound as a potent full agonist with significant potential for the treatment of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion and stimulate incretin release through a dual signaling mechanism provides a powerful and glucose-dependent approach to glycemic control. The superior in vivo potency of this compound compared to earlier compounds underscores its promise as a clinical candidate. Further investigation into its long-term efficacy and safety profile is warranted.

References

- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vitro Characterization of AM-5262 Activity in CHO Cells

Introduction

This document provides a detailed protocol for an in vitro assay to characterize the activity of AM-5262 in Chinese Hamster Ovary (CHO) cells. It is important to note that, contrary to potential initial assumptions, scientific literature identifies this compound as a potent full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] this compound is under investigation for its therapeutic potential in type II diabetes due to its ability to enhance glucose-stimulated insulin secretion.[2][3] Its mechanism of action involves the activation of both Gq and Gs signaling pathways.[4] This application note details a cyclic adenosine monophosphate (cAMP) assay, which is suitable for measuring the Gs-coupled signaling activity of this compound in CHO cells stably expressing human GPR40.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Compound | Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| This compound | GPR40 | Not Specified | Not Specified | EC50 | 0.081 | [1] |

Experimental Protocol: cAMP Assay for this compound Activity in GPR40-CHO Cells

This protocol describes a method to quantify the agonist activity of this compound on human GPR40 expressed in CHO-K1 cells by measuring intracellular cAMP levels.

Materials and Reagents:

-

CHO-K1 cells stably expressing human GPR40 (GPR40-CHO)

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, Lance Ultra, or similar)

-

White, opaque 384-well microplates

-

Cell scraper

Procedure:

-

Cell Culture:

-

Culture GPR40-CHO cells in T-75 flasks with DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Seeding:

-

On the day before the assay, harvest the cells using a cell scraper (to avoid receptor damage that can occur with trypsin).

-

Resuspend the cells in the culture medium and perform a cell count.

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

-

Incubate the plate overnight at 37°C and 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

-

Prepare a positive control solution of Forskolin in assay buffer.

-

-

cAMP Assay:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells once with 20 µL of PBS.

-

Add 10 µL of the various concentrations of this compound or control solutions to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Following the incubation, add the cAMP assay reagents according to the manufacturer's instructions (this typically involves adding a lysis buffer and the detection reagents).

-

Incubate the plate for the time specified by the kit manufacturer (usually 1 hour at room temperature).

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader compatible with the chosen cAMP assay kit's detection method (e.g., HTRF reader).

-

Plot the resulting signal as a function of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.

-

Visualizations

Caption: Workflow for the in vitro cAMP assay to determine this compound agonist activity.

Caption: Dual signaling pathways of GPR40 activated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Using AM-5262 in isolated pancreatic islet perfusion studies

Application Note & Protocol

Topic: Using the GPR40 Agonist AM-5262 in Isolated Pancreatic Islet Perfusion Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

This compound is a potent, full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in metabolism by potentiating glucose-stimulated insulin secretion (GSIS) in the presence of medium and long-chain fatty acids.[2][4] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for Type 2 Diabetes, as it offers the potential to enhance insulin secretion with a reduced risk of hypoglycemia. This compound has been shown to enhance GSIS in both mouse and human islets and improve glucose homeostasis in vivo.[2]

Isolated pancreatic islet perfusion is a dynamic experimental technique used to study the secretion of hormones, such as insulin and glucagon, in real-time. This method allows for precise control over the extracellular environment, enabling researchers to investigate the direct effects of secretagogues, inhibitors, and pharmacological compounds like this compound on islet function. The protocol described herein details the use of this compound to characterize its effects on insulin secretion dynamics from isolated rodent pancreatic islets.

A Note on GPR55: Initial interest may arise in this compound's relation to GPR55, another receptor implicated in islet physiology. However, experimental evidence characterizes this compound as a potent GPR40 agonist. While GPR55 is also expressed in pancreatic islets and its activation can stimulate insulin secretion through calcium mobilization, it is a distinct receptor from GPR40. This protocol is therefore focused on the validated target of this compound, which is GPR40.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade primarily through the Gαq/11 subunit.[4][5] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[4][6][7] The resulting increase in cytosolic Ca2+ concentration, in concert with signals from glucose metabolism, potentiates the exocytosis of insulin-containing granules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-5262 Administration in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[2][3] As a full agonist, this compound engages both the Gq and Gs signaling pathways, leading to robust downstream effects on glucose homeostasis.[4] These application notes provide detailed protocols for the administration of this compound in a high-fat diet/streptozotocin (HF/STZ) induced diabetic mouse model, a commonly used model that mimics key pathophysiological features of human type 2 diabetes.

Data Presentation

The following table summarizes the quantitative effects of this compound in diabetic mouse models based on available preclinical data.

| Parameter | Mouse Model | Treatment | Dosage (Oral) | Key Findings |

| Glucose Homeostasis | High-Fat Diet/Streptozotocin (HF/STZ) Mice | This compound | 30 mg/kg | Approximately 48% improvement in glucose Area Under the Curve (AUC) during an Oral Glucose Tolerance Test (OGTT).[2] |

| Insulin Secretion | High-Fat Diet/Streptozotocin (HF/STZ) Mice | This compound | 30 mg/kg | Significant increase in insulin secretion during an OGTT.[2] |

| Incretin Secretion (GLP-1) | Wild-type Mice | This compound | 30 mg/kg | Increased plasma GLP-1 from approximately 5 to 29 pmol/L.[5] |

| Incretin Secretion (GIP) | Wild-type Mice | This compound | 30 mg/kg | Increased plasma GIP to approximately 345 pmol/L.[5] |

Signaling Pathways

This compound, as a GPR40 full agonist, activates dual signaling pathways in pancreatic β-cells and enteroendocrine L-cells to regulate glucose metabolism.

References

- 1. protocols.io [protocols.io]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring AM-5262 Potency and Efficacy

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potency and efficacy of AM-5262, a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Introduction

This compound is a potent and selective full agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Its activation by fatty acids or synthetic agonists like this compound leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] this compound is of significant interest for the treatment of type II diabetes due to its mechanism that mitigates the risk of hypoglycemia.[1]

This compound exhibits a dual signaling mechanism, activating both the Gq and Gs protein pathways.[2][3] The Gq pathway stimulation leads to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), resulting in an increase in intracellular calcium. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[2] This dual agonism is associated with robust insulin and incretin secretagogue action.[2][3]

These application notes describe key cell-based assays to quantify the potency and efficacy of this compound, including a Calcium Flux Assay to measure Gq activation and a cAMP Accumulation Assay for Gs activation.

Data Presentation

The following table summarizes the in vitro potency of this compound in various cell-based assays.

| Assay Type | Cell Line | Target | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |

| Aequorin Bioluminescence | CHO-human FFA1 | GPR40 Agonism | EC50 | 81 | - | - |

| IP3 Accumulation | COS-7-human GPR40 (transient) | Gq Signaling | EC50 | ~23 | AM-1638 | ~27 |

| cAMP Accumulation | COS-7-human GPR40 (transient) | Gs Signaling | EC50 | 100 | AM-1638 | 160 |

| GLP-1 Secretion | Rat Fetal Intestinal Cells | Incretin Release | EC50 | ~20-50 | AM-1638 | ~100 |

| GIP Secretion | Rat Fetal Intestinal Cells | Incretin Release | EC50 | ~20-50 | AM-1638 | ~100 |

Note: EC50 values for IP3 accumulation and GLP-1/GIP secretion are estimated from graphical data presented in the cited literature.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and the general workflow of the described cell-based assays.

References

- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with AM-5262

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[4] Its activation by long-chain fatty acids leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] this compound has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier GPR40 agonists, making it a valuable tool for investigating the therapeutic potential of GPR40 activation in type 2 diabetes.[2][5]

These application notes provide detailed protocols for the in vivo experimental design of studies involving this compound, focusing on pharmacokinetic analysis and efficacy assessment in a murine model of type 2 diabetes.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor. Unlike endogenous ligands and some other synthetic agonists that signal exclusively through the Gq pathway, this compound exhibits dual signaling through both Gq and Gs protein-coupled pathways.[6] This dual agonism is associated with a more robust stimulation of incretin secretion.[6]

The proposed signaling cascade is as follows:

-

Binding: this compound binds to the GPR40 receptor on pancreatic β-cells and enteroendocrine L-cells.

-

Gq Pathway Activation: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin and GLP-1 secretion.

-

Gs Pathway Activation: this compound also stimulates the Gs pathway, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP further potentiates insulin and incretin secretion.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Clearance (L/h/kg) | 0.25 | - |

| Vdss (L/kg) | 0.7 | - |

| t1/2 (h) | 4.2 | - |

| Bioavailability (%) | - | 28 |

Data sourced from Wang Y, et al. ACS Med Chem Lett. 2013.[4]

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice

| Treatment Group | Dose (mg/kg, oral) | Glucose AUC (% Reduction vs. Vehicle) |

| Vehicle | - | - |

| This compound | 30 | ~48% |

| AM-1638 (Comparator) | 60 | Similar to 30 mg/kg this compound |

Data interpreted from graphical representations in Wang Y, et al. ACS Med Chem Lett. 2013.[4]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300 g)

-

Dosing syringes and needles (for oral gavage and IV injection)

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

-

Dosing Groups:

-

Intravenous (IV) Group: Administer this compound at 0.5 mg/kg via tail vein injection.

-

Oral (PO) Group: Administer this compound at 2 mg/kg via oral gavage.

-